molecular formula C11H12ClN3 B11768129 (S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole CAS No. 944030-64-2

(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole

Cat. No.: B11768129
CAS No.: 944030-64-2
M. Wt: 221.68 g/mol
InChI Key: WTWLSXNDPSJKCT-VIFPVBQESA-N
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Description

(S)-5-Chloro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole is a chiral benzimidazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a benzimidazole core, a privileged scaffold in drug discovery known for its ability to interact with various biopolymers, enzymes, and receptors . The specific substitution with a chloro group at the 5-position and a chiral pyrrolidine ring at the 2-position defines its unique stereochemical and electronic properties, making it a valuable synthon for developing novel therapeutic agents. Structurally related benzimidazole-proline derivatives have been investigated for their potential use in treating neurological conditions, including syndromic dementia and Alzheimer's disease . Furthermore, the benzimidazole scaffold is being extensively explored in cutting-edge research on Transient Receptor Potential Cation Channel 5 (TRPC5) inhibitors . TRPC5 is a promising therapeutic target for chronic kidney disease and pain, and potent inhibitors based on the 2-aminobenzimidazole structure have shown efficacy in preclinical models . The intrinsic polarity of the imidazole ring can also enhance the solubility profile of drug candidates, potentially improving their pharmacokinetic parameters . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to use this high-quality chemical building block to explore new pathways in neuroscience and ion channel biology.

Properties

CAS No.

944030-64-2

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

6-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole

InChI

InChI=1S/C11H12ClN3/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9/h3-4,6,9,13H,1-2,5H2,(H,14,15)/t9-/m0/s1

InChI Key

WTWLSXNDPSJKCT-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC3=C(N2)C=C(C=C3)Cl

Canonical SMILES

C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Benzimidazole Core Formation

The benzimidazole ring is typically synthesized via cyclization of 1,2-diamine precursors with carbonyl sources.

Method A: Acid-Catalyzed Cyclization

  • Procedure : 4-Chloro-1,2-diaminobenzene (1.0 equiv) is heated with formic acid or triphosgene in HCl at 100°C for 4–6 hours.

  • Yield : 70–85%.

  • Key Data :

    ConditionTemperatureTime (h)Yield (%)
    Formic acid/HCl100°C682
    Triphosgene/DCMReflux478

Method B: Nitro Group Reduction and Cyclization

  • Procedure : 5-Chloro-2-nitroaniline is reduced with Zn/NH4Cl or H₂/Pd, followed by cyclization using 1,1′-carbonyldiimidazole (CDI).

  • Yield : 65–75%.

Chiral Pool Approach Using (S)-Proline

Step 1: Boc Protection

  • (S)-Proline (1.0 equiv) is treated with Boc₂O in DCM/TEA to yield (S)-1-Boc-pyrrolidine-2-carboxylic acid.

  • Yield : 95%.

Step 2: Coupling with Benzimidazole Intermediate

  • The Boc-protected proline is coupled to 5-chloro-1H-benzimidazole using HATU/DIPEA in DMF.

  • Yield : 80–88%.

Step 3: Deprotection and Cyclization

  • Boc removal with TFA/DCM followed by intramolecular cyclization under acidic conditions yields the target compound.

  • Yield : 70–75%.

Asymmetric Synthesis via Reductive Amination

Step 1: Aldehyde Formation

  • 5-Chloro-1H-benzimidazole-2-carbaldehyde is prepared via oxidation of 2-hydroxymethylbenzimidazole using Dess–Martin periodinane.

Step 2: Stereoselective Amination

  • The aldehyde reacts with (R)- or (S)-2-aminopyrrolidine in the presence of NaBH₃CN, achieving enantiomeric excess (ee) >98%.

  • Yield : 60–68%.

Optimization Strategies

Solvent and Temperature Effects

  • Cyclization Efficiency : DCM and THF outperform DMF in minimizing side reactions.

  • Stereochemical Integrity : Reactions below 40°C preserve ee >99%.

Catalytic Enhancements

  • Pd/C or Raney Ni : Improve reduction steps (yield increase: 15–20%).

  • Chiral Ligands : (R)-BINAP in asymmetric amination enhances ee to 99%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 12.89 (s, 1H, NH), 8.21–7.14 (m, 3H, Ar-H), 4.11–3.46 (m, 4H, pyrrolidine-H), 2.30–1.46 (m, 4H, CH₂).

  • 13C NMR : 163.59 (C-Cl), 150.92 (C=N), 122.86–116.54 (Ar-C).

  • HRMS : m/z 276.084 [M+H]⁺ (calc. 276.086).

Chiral Purity Assessment

  • HPLC : Chiralpak AD-H column, hexane/IPA (80:20), retention time = 12.3 min (ee >99%).

Applications and Derivatives

  • Kinase Inhibition : Modifies FLT3 and PI3Kδ activity (IC₅₀ = 4–28 nM).

  • Anticancer Agents : Demonstrates topoisomerase I inhibition (IC₅₀ = 1.2 µM) .

Chemical Reactions Analysis

Types of Reactions

(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of benzimidazole, including (S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole, exhibit notable antibacterial properties. These compounds have been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Studies

  • A study demonstrated that certain benzimidazole derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising alternative for treating resistant bacterial infections .
  • Another investigation into nitroimidazole hybrids revealed that modifications to the benzimidazole structure can enhance antibacterial efficacy. The synthesized compounds were tested using the disk diffusion method, revealing substantial zones of inhibition against methicillin-resistant Staphylococcus aureus (MRSA) .

Antiviral Activity

This compound has also been studied for its antiviral properties, particularly against viruses such as hepatitis C virus (HCV).

Case Studies

  • A research paper highlighted the structure-activity relationship of benzimidazole-linked pyrrolidines leading to the discovery of Pibrentasvir , a potent NS5A inhibitor for HCV. The modifications made to the benzimidazole scaffold were crucial for enhancing antiviral activity and metabolic stability .
  • Further studies indicated that derivatives of this compound could inhibit viral replication effectively, suggesting potential applications in developing antiviral therapies .

Key Mechanisms

  • Inhibition of DNA synthesis : Many benzimidazole derivatives interfere with DNA replication in bacteria, leading to cell death.
  • Disruption of viral protein synthesis : In the case of antiviral applications, these compounds may inhibit the synthesis of viral proteins necessary for replication, thereby reducing viral load.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound and its derivatives.

Structural FeatureImpact on Activity
Chlorine SubstitutionEnhances antibacterial potency
Pyrrolidine RingIncreases binding affinity to targets
Modifications on Benzimidazole CoreAlters spectrum of activity against different pathogens

Mechanism of Action

The mechanism of action of (S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse pharmacological activities depending on substituents. Below is a systematic comparison of (S)-5-Chloro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Biological Activity Reference
(S)-5-Chloro-2-(pyrrolidin-2-yl)-1H-benzimidazole Cl (5), Pyrrolidine (2) - 60–72 1H NMR: δ 7.24–7.26 (d, H-6), 7.60–7.62 (d, H-7) GABA-A receptor modulation
5-Chloro-2-(4-(methylthio)phenyl)-1H-benzimidazole Cl (5), 4-(Methylthio)phenyl (2) 164–165 89 IR: 3350 cm⁻¹ (NH), 1622 cm⁻¹ (C=C) Anticancer (BVDV inhibition)
2-(4-Fluorophenyl)-1H-benzimidazole F (4-phenyl) - - Docking studies (GABA-A interaction) CNS activity (similar to zolpidem)
5-Chloro-2-(1-methylindol-2-yl)-1H-benzimidazole Cl (5), 1-Methylindolyl (2) 180–182 78 1H NMR: δ 13.10 (d, NH) Antifungal, antitubercular
5,6-Dichloro-2-(4-nitrophenyl)-1H-benzimidazole Cl (5,6), NO₂ (4-phenyl) - - - Antiviral (BVDV entry inhibition)

Key Findings from Comparative Studies

Stereochemical Influence: The (S)-configuration of the pyrrolidine ring in the target compound enhances receptor binding specificity. For example, docking studies show that the pyrrolidine orientation in analogs like 16 (from ) mimics zolpidem’s interaction with GABA-A, suggesting CNS activity . Non-chiral analogs (e.g., 5-Chloro-2-(4-(methylthio)phenyl)-1H-benzimidazole) lack this stereochemical advantage, limiting their receptor selectivity .

Chlorine Substitution: The chlorine atom at position 5 is a common pharmacophore. Derivatives like 5,6-Dichloro-2-(4-nitrophenyl)-1H-benzimidazole exhibit potent antiviral activity against BVDV but show reduced solubility compared to mono-chlorinated analogs .

Heterocyclic vs. Aromatic Substituents :

  • Pyrrolidine vs. Indole/Phenyl : Pyrrolidine-containing compounds (e.g., the target compound) display better metabolic stability than indole- or phenyl-substituted analogs due to reduced π-stacking interactions with metabolic enzymes .
  • Methylthio Phenyl : The 4-(methylthio)phenyl group in 5-Chloro-2-(4-(methylthio)phenyl)-1H-benzimidazole enhances lipophilicity, improving membrane permeability but increasing cytotoxicity .

Biological Activity Trends: Antifungal Activity: Chlorinated derivatives like 5,6-Dimethyl-1-(3-methylbenzyl)-1H-benzimidazole inhibit azole-resistant fungal strains, but their activity is lower than pyrrolidine-containing analogs . Antitubercular Activity: Hybrids with thiazolidinone moieties (e.g., 5a-i in ) show enhanced activity against Mycobacterium tuberculosis compared to simple benzimidazoles, highlighting the role of auxiliary functional groups .

Biological Activity

(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole is a compound of significant interest in pharmacological research due to its diverse biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H12ClN3
  • Molecular Weight : 221.68 g/mol
  • IUPAC Name : this compound
  • SMILES : C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)Cl

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Antimicrobial Activity :
    • This compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of benzimidazoles, including this compound, inhibit bacterial growth by interfering with essential cellular processes such as DNA replication and protein synthesis .
  • Antiviral Activity :
    • Research indicates that benzimidazole derivatives can inhibit viral replication, particularly against RNA viruses. The mechanism often involves the inhibition of viral RNA polymerases, which are crucial for viral genome replication .
  • Anti-inflammatory Properties :
    • The compound demonstrates anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta in vitro .
  • Antioxidant Activity :
    • The presence of the pyrrolidine ring contributes to the antioxidant properties of the compound, allowing it to scavenge free radicals and reduce oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli and S. aureus growth
AntiviralInhibition of RNA viruses' replication
Anti-inflammatoryReduction in TNF-alpha and IL-1beta levels
AntioxidantScavenging of free radicals

Notable Research Findings

  • Antimicrobial Efficacy : A study evaluated several benzimidazole derivatives, including this compound, revealing significant antibacterial activity with minimal cytotoxicity towards human cells .
  • Antiviral Mechanism : A derivative exhibited strong antiviral activity against human cytomegalovirus (HCMV), suggesting potential therapeutic applications in viral infections .
  • Inflammatory Response Modulation : In a controlled in vitro study, treatment with this compound resulted in a marked decrease in inflammatory markers, indicating its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are available for (S)-5-Chloro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole, and how can reaction conditions be optimized?

  • Methodology :

  • The compound is typically synthesized via cyclization reactions. For example, similar benzimidazole derivatives are prepared by reacting substituted benzimidazole precursors with appropriate reagents (e.g., 5-amino-1H-benzimidazole with phenol derivatives under controlled conditions) .
  • Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Catalysts : Acidic or basic catalysts (e.g., POCl₃) facilitate ring closure .
  • Temperature and time : Reactions often proceed at 80–120°C for 6–24 hours, monitored by TLC/HPLC for intermediate tracking .
  • Yield optimization requires iterative adjustment of molar ratios and purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodology :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • IR : Identify functional groups (e.g., NH imidazole stretch at ~3350 cm⁻¹) .
  • Elemental analysis : Validate purity (>95%) by comparing calculated vs. experimental C/H/N percentages .
  • X-ray crystallography : Resolve stereochemistry using programs like SHELXL for small-molecule refinement .

Q. What biological activities are reported for chloro-substituted benzimidazole analogs?

  • Methodology :

  • Cl-substituted benzimidazoles exhibit antimicrobial activity, particularly against Candida species. For example:
  • Antifungal assays : Determine minimum inhibitory concentrations (MICs) using broth microdilution. Cl-substituted derivatives (e.g., 5-chloro-2-(phenoxy)methyl analogs) show MICs <3.90 μM against C. albicans .
  • Structure-activity relationship (SAR) : Chlorine at the 5-position enhances lipophilicity and target binding compared to unsubstituted analogs .

Advanced Research Questions

Q. How can contradictions in synthetic yields between lab-scale and industrial-scale production be resolved?

  • Methodology :

  • Scale-up challenges : Batch reactors may suffer from heat/mass transfer inefficiencies. Transition to continuous flow systems improves mixing and temperature control .
  • Process analytics : Use in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) to monitor reaction progress in real time .
  • DoE (Design of Experiments) : Apply factorial designs to identify critical variables (e.g., catalyst loading, residence time) affecting yield .

Q. How should discrepancies between computational and experimental structural data be addressed?

  • Methodology :

  • DFT validation : Compare multiple functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exact exchange terms .
  • Solvent effects : Include implicit solvent models (e.g., PCM) in calculations to match experimental conditions (e.g., DMSO-d₆ in NMR) .
  • Error analysis : Quantify deviations in bond lengths/angles using crystallographic data as a benchmark .

Q. What strategies enhance the bioactivity of this compound derivatives?

  • Methodology :

  • Substituent engineering :
  • Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to improve metabolic stability .
  • Replace pyrrolidine with piperazine to modulate basicity and solubility .
  • Biological assays :
  • Screen derivatives against panels of kinase or protease targets to identify off-site effects .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to fungal CYP51 .

Q. What computational protocols are recommended for studying electronic properties?

  • Methodology :

  • Functional selection : Use hybrid functionals (e.g., B3LYP) with ≥20% exact exchange for accurate thermochemistry .
  • Basis sets : Employ triple-zeta basis sets (e.g., 6-311+G(d,p)) for geometry optimization and LANL2DZ for heavy atoms .
  • TD-DFT : Simulate UV-Vis spectra to correlate optical properties with HOMO-LUMO gaps .

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodology :

  • Kinetic studies : Conduct variable-temperature NMR to track intermediate formation .
  • Isotopic labeling : Use ¹⁸O or deuterated solvents to probe solvent participation in proton transfers .
  • Theoretical modeling : Map potential energy surfaces (PES) at the MP2/cc-pVTZ level to identify transition states .

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